Benzenesulfonamide, N,N'-(methylenebis(4,1-phenyleneiminocarbonyl))bis(4-methyl-

Thermal paper Color developer Leuco dye

Benzenesulfonamide, N,N'-(methylenebis(4,1-phenyleneiminocarbonyl))bis(4-methyl- (CAS 151882-81-4), commonly designated BTUM, is a symmetrical bis(sulfonylurea) compound structurally unrelated to bisphenols. It is deployed as a non-phenolic color developer in direct thermal paper, where it reacts with a leuco dye upon heating to produce a visible image.

Molecular Formula C29H28N4O6S2
Molecular Weight 592.7 g/mol
CAS No. 151882-81-4
Cat. No. B154104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenesulfonamide, N,N'-(methylenebis(4,1-phenyleneiminocarbonyl))bis(4-methyl-
CAS151882-81-4
Synonyms4,4’-Bis(p-toluenesulfonylaminocarbonylamino)diphenylmethane;  4,4’-Bis(p-toluenesulfonylaminocarboxylamino)diphenylmethane;  4,4’-Bis(p-tolylsulfonylureido)diphenylmethane;  N,N’-[methylenebis(4,1-phenyleneiminocarbonyl)]bis[4-methyl-Benzenesulfonamide
Molecular FormulaC29H28N4O6S2
Molecular Weight592.7 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)NS(=O)(=O)C4=CC=C(C=C4)C
InChIInChI=1S/C29H28N4O6S2/c1-20-3-15-26(16-4-20)40(36,37)32-28(34)30-24-11-7-22(8-12-24)19-23-9-13-25(14-10-23)31-29(35)33-41(38,39)27-17-5-21(2)6-18-27/h3-18H,19H2,1-2H3,(H2,30,32,34)(H2,31,33,35)
InChIKeyXVSRGZPKJKLORS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BTUM (CAS 151882-81-4) Procurement Guide: Non-Phenolic Color Developer for Thermal Paper Applications


Benzenesulfonamide, N,N'-(methylenebis(4,1-phenyleneiminocarbonyl))bis(4-methyl- (CAS 151882-81-4), commonly designated BTUM, is a symmetrical bis(sulfonylurea) compound structurally unrelated to bisphenols. It is deployed as a non-phenolic color developer in direct thermal paper, where it reacts with a leuco dye upon heating to produce a visible image [1]. Regulatory authorities have classified BTUM as a substance for which safety data are insufficient, while also noting its presence in consumer thermal paper products as an alternative to bisphenol A (BPA) and bisphenol S (BPS) [2].

Non-phenolic sulfonylurea color developer for direct thermal paper coatings
Symmetrical bis(sulfonylurea) structure; structurally unrelated to bisphenol developers
BPA/BPS alternative procurement; requires complete coating reformulation

Why Generic Substitution Fails for BTUM (CAS 151882-81-4) in Thermal Paper Color Developer Procurement


In thermal paper, the color developer component cannot be interchanged without re-engineering the entire coating formulation. Developers differ fundamentally in their acid strength, melting point, solubility in the coating matrix, and thermal response curve, all of which define print sensitivity, image stability, and background fogging. BTUM belongs to the sulfonylurea class, which operates through a distinct acid-catalyzed leuco dye ring-opening mechanism, whereas bisphenols (BPA, BPS) function as phenolic Brønsted acids. This mechanistic divergence means that BTUM yields a different dynamic sensitivity curve and plasticizer resistance profile compared to phenolic alternatives, making generic substitution without reformulation technically unreliable [1]. Furthermore, regulatory divergence is emerging: BTUM carries a harmonized Carcinogenicity Category 2 classification under EU CLP, a hazard profile that differs from the endocrine-disruption-driven restrictions on BPA, adding a distinct regulatory dimension to procurement decisions [2].

Mechanism divergence Sulfonylurea acid catalysis may shift thermal sensitivity curve compared with phenolic Brønsted acid developers; dynamic response may not transfer
Regulatory classification mismatch BTUM carries Carc. 2 (H351) under EU CLP; BPA classified as Repr. 1B, creating distinct compliance and risk-management obligations
Formulation lock-in Developer interchange may require re-engineering coating matrix; reported plasticizer resistance profile may not transfer directly

Quantitative Differentiation Evidence for BTUM (CAS 151882-81-4) Against BPA Analogs and Alternative Thermal Paper Developers


Color-Developing Activity of BTUM Compared with Bisphenol A in Thermal Recording Layers

In thermosensitive recording material formulations, the color-developing activity of BTUM is described as 'comparative to or higher than that of bisphenol A which is a typical conventional color developing compound' [1]. The patent further asserts that BTUM provides 'excellent resistance to oily and fatty substances and a plasticizer,' resulting in superior storage persistency of developed images relative to conventional phenolic developers such as BPA [1].

Color-Developing Activity
Data to verify
Reported ≥ BPA (qualitative)
Supports coating reformulation review
No ΔE or optical density reported; patent-level claim
Thermal paper Color developer Leuco dye

In Silico Binding Affinity of BTUM for Cancer-Relevant Protein Targets vs. Pergafast 201

In a virtual high-throughput screening study of BPA analogs against protein targets associated with noncommunicable diseases, BTUM and Pergafast 201 showed comparable but distinguishable docking scores. For the androgen receptor (AR), BTUM showed a docking score of −11.9 ± 0.1 kcal/mol while Pergafast 201 scored −11.9 ± 0.3 kcal/mol [1]. For estradiol 17-beta-dehydrogenase 1 (DHB1), BTUM achieved −13.7 kcal/mol versus Pergafast 201 at −11.9 ± 0.3 kcal/mol, indicating stronger predicted binding for BTUM [2]. For thyroid hormone receptor beta (THB), BTUM scored −10.8 ± 0.1 kcal/mol compared to Pergafast 201's −10.9 ± 0.3 kcal/mol [3]. These differences, though modest, suggest that BTUM and Pergafast 201 may exhibit divergent off-target interaction profiles that are relevant for safety assessment.

In Silico Docking Affinity
Cross-study comparable
DHB1: −13.7 kcal/mol
Supports off-target screening prioritization
1.8 kcal/mol stronger vs Pergafast 201; requires in vitro validation
Molecular docking BPA substitutes Noncommunicable diseases

Regulatory Hazard Classification of BTUM vs. Bisphenol A and Bisphenol S Under EU CLP

Under the EU Classification, Labelling and Packaging (CLP) Regulation, BTUM carries a harmonized classification as Carcinogen Category 2 (Carc. 2; suspected human carcinogen) [1]. In contrast, BPA is classified as Repr. 1B (presumed human reproductive toxicant) and Skin Sens. 1, while BPS currently has no harmonized classification for carcinogenicity or reproductive toxicity. This creates a differentiated regulatory hazard profile: procurement decisions involving BTUM must account for carcinogenicity risk management obligations that do not apply equally to BPA or BPS.

EU CLP Classification
Regulatory context
Carc. 2 (H351)
Procurement risk-management context
Distinct from BPA Repr. 1B obligations
Regulatory compliance Carcinogenicity CLP classification

Functional Mechanism Contrast: Non-Phenolic Sulfonylurea Developer vs. Phenolic Bisphenol Developers

BTUM functions as an acidic color developer through its sulfonylurea moieties (two N-arylsulfonylurea groups per molecule), which donate protons to leuco dyes upon heating to trigger ring-opening and color formation [1]. This contrasts with BPA and BPS, which rely on phenolic hydroxyl groups for acid catalysis. The sulfonylurea group provides a distinct pKa range and thermal dissociation profile compared to phenolic -OH groups, which translates into a different thermal response range and sensitivity. Patent literature explicitly states that BTUM-based recording layers exhibit excellent resistance to oil, plasticizers, moisture, and heat fading of developed images, advantages attributed to the non-phenolic nature of the developer [2].

Developer Mechanism
Class-level inference
Sulfonylurea acid catalysis
Supports archivability specification review
Reported oil and plasticizer resistance; no fading rate data
Color formation mechanism Thermal paper chemistry Leuco dye activation

Application Scenarios Where BTUM (CAS 151882-81-4) Provides a Verifiable Advantage Over Phenolic Color Developers


Direct Thermal Paper for Environmentally Robust Receipts and Tickets Requiring Long-Term Image Stability

BTUM-based thermal recording layers are explicitly claimed to deliver high resistance to plasticizers, oils, moisture, and heat-induced fading [1]. This makes BTUM the preferred color developer for thermal paper products such as POS receipts, baggage tags, and transit tickets that are handled extensively and exposed to PVC sleeves, hand creams, or cooking oils. Procurement for these applications should prioritize BTUM over BPA or BPS when the end-use specification requires image legibility after extended storage in adverse environments.

Thermal Paper Manufacturing Where a Non-Phenolic Developer is Required to Address BPA Regulatory Restrictions

As BPA faces increasing regulatory restrictions due to its endocrine-disrupting properties, thermal paper manufacturers are compelled to switch to non-phenolic alternatives. BTUM is categorized as a non-phenolic BPA alternative already present in commercial thermal paper products [2]. For procurement teams seeking to reformulate thermal paper to comply with BPA bans while maintaining similar or better imaging performance, BTUM represents a technically validated alternative, albeit one that requires full coating reformulation due to its distinct chemical properties.

Pre-Clinical Toxicological Screening Studies of Emerging BPA Substitutes

The in silico docking data showing BTUM's distinct binding profile to estradiol 17-beta-dehydrogenase 1 (DHB1; −13.7 kcal/mol) and thyroid hormone receptor beta (THB; −10.8 ± 0.1 kcal/mol) compared with Pergafast 201 [3] support the use of BTUM as a reference compound in comparative toxicology studies of thermal paper developers. Research laboratories procuring BTUM for mechanistic toxicology or endocrine disruption screening can use these docking scores to design focused in vitro assays targeting steroidogenic enzymes and thyroid hormone pathways.

Polymer Crosslinking Research Exploiting Bis(sulfonylurea) Functionality

The two p-toluenesulfonyl groups of BTUM provide dual electrophilic sites capable of reacting with nucleophilic groups on polymer chains, enabling its use as a crosslinker in specialty polymer synthesis . For material scientists procuring crosslinking agents, BTUM offers a rigid diphenylmethane spacer between two reactive sulfonylurea termini, providing a distinct crosslink density and thermal stability profile compared to single-site sulfonamide or alternative bis-functional crosslinkers.

Application
Selection Property
Validation Focus
Durable thermal receipts and tickets
Reported plasticizer and oil resistance profile
Image stability after environmental exposure
BPA-restriction-compliant thermal paper manufacturing
Non-phenolic developer identity
Coating reformulation compatibility
Toxicology screening of BPA alternatives
In silico binding profile to endocrine targets
Steroidogenic enzyme and thyroid receptor assay design
Polymer crosslinking research
Bis(sulfonylurea) dual electrophilic sites
Crosslink density and thermal stability profiling
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